molecular formula C25H31N5O4 B12750542 N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine CAS No. 117038-04-7

N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine

Cat. No.: B12750542
CAS No.: 117038-04-7
M. Wt: 465.5 g/mol
InChI Key: QGRHUJSTQLCVOI-UHFFFAOYSA-N
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Description

N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a sidnone imine moiety and a diethylaminoethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine typically involves multiple steps. One common method includes the reaction of a substituted phenyl isocyanate with a diethylaminoethanol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as indium triflate, which facilitates the formation of the carbamate linkage . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology ensures high yields and purity of the final product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by the carbamate group, which can form covalent bonds with nucleophilic residues in the target molecules. The sidnone imine moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-((p-((2-(Dimethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine
  • N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)urea
  • N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)thiourea

Uniqueness

N-((p-((2-(Diethylamino)ethoxy)carbonyl)phenyl)carbamoyl)-3-(phenylisopropyl)sidnone imine stands out due to its unique sidnone imine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its versatility in various applications .

Properties

CAS No.

117038-04-7

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

N-[4-[2-(diethylamino)ethoxycarbonyl]phenyl]-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

InChI

InChI=1S/C25H31N5O4/c1-4-29(5-2)15-16-33-24(31)21-11-13-22(14-12-21)26-25(32)27-23-18-30(28-34-23)19(3)17-20-9-7-6-8-10-20/h6-14,18-19H,4-5,15-17H2,1-3H3,(H-,26,27,28,31,32)

InChI Key

QGRHUJSTQLCVOI-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C(=N/C2=C[N+](=NO2)C(C)CC3=CC=CC=C3)/[O-]

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=NC2=C[N+](=NO2)C(C)CC3=CC=CC=C3)[O-]

Origin of Product

United States

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